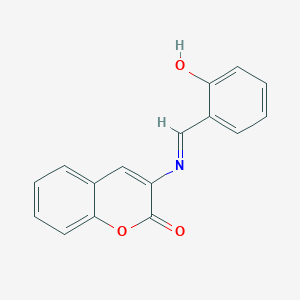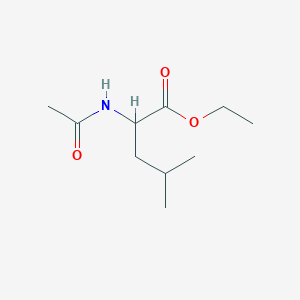
N-Salicylidene-3-aminocoumarin
Vue d'ensemble
Description
N-Salicylidene-3-aminocoumarin is a chemical compound with the molecular formula C₁₆H₁₁NO₃. It is a derivative of 3-aminocoumarin, which is an important class of compounds in organic synthesis .
Synthesis Analysis
The synthesis of 3-aminocoumarin derivatives, including N-Salicylidene-3-aminocoumarin, involves various synthetic methodologies . One method involves the reaction of salicylaldehydes with ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine . Another method involves the reaction of coumarin-3-carboxylic acids with triethylamine and diphenylphosphorylazide .Molecular Structure Analysis
The molecular structure of N-Salicylidene-3-aminocoumarin is characterized by the presence of an amino group as well as enamine carbon in the scaffold . The core structure of aminocoumarin antibiotics, including N-Salicylidene-3-aminocoumarin, consists of a 3-amino-4,7-dihydroxycoumarin ring .Chemical Reactions Analysis
The chemical reactivity of 3-aminocoumarins, including N-Salicylidene-3-aminocoumarin, is profound due to the presence of an amino group and enamine carbon . These compounds undergo various chemical reactions, including nucleophilic and electrophilic reactions .Applications De Recherche Scientifique
Synthesis and Conversion:
- A study described the synthesis of 3-aminocoumarin derivatives, including the conversion of main skeletons like aspirochlorin to 3-aminocoumarin derivatives (Shin, Nakajima, & Sato, 1984).
- Another research focused on the efficient synthesis of substituted 3-aminocoumarins under microwave irradiation, contributing to environmentally friendly processes in organic synthesis (Valizadeh & Shockravi, 2004).
Biological Activities:
- 3-Aminocoumarin derivatives were found to have antifeeding and insect-growth-regulating activities against certain pests, indicating their potential use in pest control (Shyamala et al., 2005).
- Aminocoumarin antibiotics, a class that includes N-Salicylidene-3-aminocoumarin, have been studied for their potent inhibitory effects on bacterial gyrase, making them important in the development of new antibiotics (Freitag et al., 2005).
- Antioxidant activity and protective role on protein glycation were observed in synthetic aminocoumarin compounds, which may be beneficial in managing diabetic complications (Aminjafari et al., 2016).
Antimicrobial and Antitubercular Potential:
- Certain aminocoumarin derivatives displayed antimicrobial activities, including against tuberculosis, highlighting their potential as novel therapeutic agents (Tandon et al., 2011).
Mécanisme D'action
Safety and Hazards
While specific safety data for N-Salicylidene-3-aminocoumarin is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives, including N-Salicylidene-3-aminocoumarin, have an immense impact in the field of organic and pharmaceutical chemistry . Future research may focus on different synthetic methodologies, biological evaluation, and fluorescence study of these compounds .
Propriétés
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXAFCDYVZFKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Salicylidene-3-aminocoumarin | |
CAS RN |
1473-60-5 | |
| Record name | N-Salicylidene-3-aminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)
![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223888.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223890.png)
![{[4-(Benzyloxy)phenyl]methyl}[3-(methylamino)propyl]amine](/img/structure/B223891.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)
![2-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223897.png)
![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
